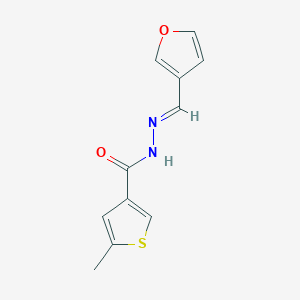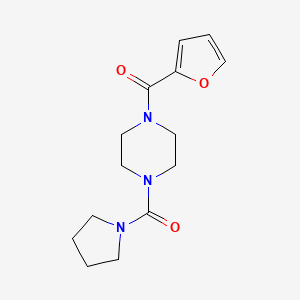![molecular formula C17H18N2O4 B5832210 N-[2-(acetylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5832210.png)
N-[2-(acetylamino)phenyl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-3,5-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMAC" and is known for its ability to modulate the activity of certain enzymes in the body. In
Wirkmechanismus
DMAC works by inhibiting the activity of certain enzymes in the body, including histone deacetylases (HDACs) and sirtuins. These enzymes are involved in a variety of cellular processes, including gene expression and DNA repair. By modulating the activity of these enzymes, DMAC can affect the expression of genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMAC has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It has also been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMAC has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of specificity for certain enzymes. However, DMAC also has some limitations. For example, it can be difficult to administer in vivo due to its poor solubility in water.
Zukünftige Richtungen
There are a number of future directions for research on DMAC. One area of research is in the development of new cancer therapies based on DMAC. Another area of research is in the development of new drugs that target specific HDACs or sirtuins. Additionally, DMAC may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesemethoden
DMAC can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with acetic anhydride and aniline. The resulting compound is then purified through recrystallization to yield DMAC in its pure form.
Wissenschaftliche Forschungsanwendungen
DMAC has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMAC has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)18-15-6-4-5-7-16(15)19-17(21)12-8-13(22-2)10-14(9-12)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPXOVSHOQRVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)

![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)

![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)
![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)
![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)

![N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5832166.png)
![N-ethyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832183.png)

